2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
Overview
Description
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid is a chemical compound that serves as a valuable chiral synthon for the enantiospecific synthesis of therapeutic agents. It is a key intermediate in the production of various pharmaceuticals, including (S)-doxazosin mesylate, WB 4101, MKC 242, and others .
Synthesis Analysis
The synthesis of derivatives of 2,3-dihydro-1,4-benzodioxin has been explored in several studies. One method involves the reaction of 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines, which, under a basic environment facilitated by K2CO3 or amine, leads to the formation of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives . Another approach utilizes microbial dihydroxylation of benzoic acid followed by specific oxidative and rearrangement reactions to produce highly functionalized cyclohexanecarboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of related compounds, such as 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid, has been determined by X-ray diffraction methods. These studies have revealed that the molecular conformation can be skew (twisted half-chair) with a skew twist angle of approximately 40° . The conformation and molecular parameters of the benzodioxin fragment in other derivatives have also been characterized, showing variations in bond lengths and angles depending on the substituents present .
Chemical Reactions Analysis
The chemical reactivity of 2,3-dihydro-1,4-benzodioxin derivatives has been demonstrated in their ability to undergo various transformations. For instance, the reaction with nucleophilic amines mentioned earlier is a key step in accessing potential therapeutic compounds . Additionally, the enzymatic activity of indole-3-acetamide hydrolase from Alcaligenes faecalis has been harnessed to kinetically resolve 2,3-dihydro-1,4-benzodioxin-2-carboxyamide, producing enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydro-1,4-benzodioxin derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the conformational preferences of these molecules, which can affect their solubility, stability, and reactivity . The anti-inflammatory properties of certain derivatives containing the 2,3-dihydro-1,4-benzodioxin subunit have been compared to established drugs like Ibuprofen, indicating their potential for pharmaceutical applications .
Scientific Research Applications
Application 1: Medicinal Chemistry
- Summary of the Application: The 2,3-dihydro-1,4-benzodioxine substructure is a chemical motif that has garnered significant attention in the field of medicinal chemistry due to its presence in various drugs and drug candidates . This distinctive structural element, characterized by a six-membered ring fused with a benzene ring and an oxygen bridge, imparts unique pharmacological properties to the compounds that incorporate it .
- Methods of Application or Experimental Procedures: The researchers used molecular modeling 1H and 2D Nuclear Overhauser Effect NMR techniques to assign the configuration of the two diastereomers 2S - (1R -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and 2S - (1S -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine .
- Results or Outcomes: The researchers were able to assign the configuration of the two diastereomers, which are useful to synthesize analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor .
Application 2: Enzymatic Synthesis
- Summary of the Application: Chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds, exhibiting significant biological activities . Notable examples of such therapeutic agents include prosympal, dibozane, piperoxan, and doxazosin .
- Methods of Application or Experimental Procedures: The researchers used 1,4-benzodioxane-2-carboxylic acid methyl ester as the substrate, after screening 38 CALB covariant residues, they found that mutants A225F and A225F/T103A can catalyze the kinetic resolution of the substrate .
- Results or Outcomes: The best results were achieved at 30 °C with 20% n-butanol as a cosolvent, resulting in an optimal resolution (e.e. s 97%, E = 278) at 50 mM substrate concentration .
Application 3: Synthesis of Potent Inhibitors
- Summary of the Application: The 2,3-dihydro-1,4-benzodioxine substructure is used in the synthesis of analogs of potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitors .
- Methods of Application or Experimental Procedures: The researchers synthesized 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine using molecular modeling 1H and 2D Nuclear Overhauser Effect NMR techniques .
- Results or Outcomes: The researchers were able to synthetize analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor .
Application 4: Enantioselective Synthesis
- Summary of the Application: Enantiomerically pure 1,4-benzodioxane derivatives are widely found in biologically active compounds. They possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .
- Methods of Application or Experimental Procedures: The researchers synthesized enantiomerically enriched 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position. The starting 1,4-benzodioxines were readily synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .
- Results or Outcomes: Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .
Application 5: Synthesis of Potent Inhibitors
- Summary of the Application: The 2,3-dihydro-1,4-benzodioxine substructure is used in the synthesis of analogs of potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitors .
- Methods of Application or Experimental Procedures: The researchers synthesized 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine using molecular modeling 1H and 2D Nuclear Overhauser Effect NMR techniques .
- Results or Outcomes: The researchers were able to synthetize analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor .
Application 6: Enantioselective Synthesis
- Summary of the Application: Enantiomerically pure 1,4-benzodioxane derivatives are widely found in biologically active compounds. They possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .
- Methods of Application or Experimental Procedures: The researchers synthesized enantiomerically enriched 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position. The starting 1,4-benzodioxines were readily synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .
- Results or Outcomes: Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .
Safety And Hazards
The compound is classified as an irritant, with hazard statements H315-H319-H335 indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Future Directions
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLSWKVAHAJSFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196168 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid | |
CAS RN |
4442-53-9 | |
Record name | 1,4-Benzodioxan-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4442-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIHYDRO-1,4-BENZODIOXIN-5-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MM53EOJ8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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